N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These are aromatic heteropolycyclic compounds containing an imidazole ring fused to and sharing one nitrogen with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylaniline with 2-bromo-3-methylimidazo[1,2-a]pyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism by which N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,3-dimethylphenyl)-N-(8-methyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-yl)amine
Uniqueness
N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
823806-65-1 |
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Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C15H16N4/c1-10-5-4-6-11(2)15(10)18-14-8-17-13-7-16-12(3)9-19(13)14/h4-9,18H,1-3H3 |
InChI Key |
VPYCTURAWKWYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CN=C3N2C=C(N=C3)C |
Origin of Product |
United States |
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